3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is known for its unique structure, which includes an allyl group, a methoxyphenoxy group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction may produce a saturated pyrrolidine derivative.
Scientific Research Applications
3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine
- 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine acetate
- 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine sulfate
Uniqueness
3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-4-11-5-6-13(14(9-11)16-2)17-12-7-8-15-10-12;/h3,5-6,9,12,15H,1,4,7-8,10H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNVARXFSFQHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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